1-(2-Chloro-4-nitrophenyl)pyrrolidine

Description

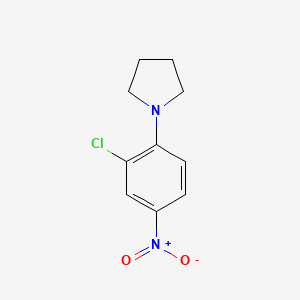

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-4-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLGZIMCJDYHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069019 | |

| Record name | Pyrrolidine, 1-(2-chloro-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55403-91-3 | |

| Record name | 1-(2-Chloro-4-nitrophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-(2-chloro-4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055403913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(2-chloro-4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine, 1-(2-chloro-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloro-4-nitrophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(2-Chloro-4-nitrophenyl)pyrrolidine" properties and reactivity

An In-depth Technical Guide to the Properties and Reactivity of 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Introduction

This compound is a substituted aromatic compound featuring a pyrrolidine ring attached to a 2-chloro-4-nitrophenyl moiety. Its chemical architecture, characterized by an electron-deficient aromatic system, makes it a valuable intermediate in organic synthesis. The reactivity of this molecule is primarily dictated by the interplay of three key features: the pyrrolidine ring, the chlorine atom, and the nitro group. The strong electron-withdrawing nature of the nitro group, positioned para to the chlorine, significantly activates the aromatic ring towards nucleophilic aromatic substitution. This guide provides a comprehensive overview of the synthesis, properties, and characteristic reactivity of this compound, offering insights for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 226.66 g/mol | [2] |

| CAS Number | 55403-91-3 | [3][4] |

| Appearance | Expected to be a solid | Inferred |

| Monoisotopic Mass | 226.0509 Da | [1] |

| Predicted XlogP | 3.0 | [1] |

| Purity (Typical) | ≥97% | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. While a comprehensive public dataset is limited, typical spectral characteristics can be inferred from its structure and available data for similar compounds. Free spectral data including NMR, FTIR, UV-Vis, and MS (GC) are available for this compound on SpectraBase.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the chloro and nitro substituents, as well as signals for the methylene protons of the pyrrolidine ring.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the six aromatic carbons, with those bonded to the electron-withdrawing groups shifted downfield, and two distinct signals for the pyrrolidine carbons.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom. Predicted m/z values for various adducts have been calculated.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1520 and 1340 cm⁻¹), C-N stretching, and C-Cl stretching vibrations.

Synthesis of this compound

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a suitable di-substituted benzene precursor with pyrrolidine. The most common precursor is 1,2-dichloro-4-nitrobenzene, where the chlorine at position 1 is more activated towards substitution due to the para-nitro group.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via SₙAr

This protocol is a representative method based on standard procedures for SₙAr reactions.

-

Reaction Setup: To a round-bottom flask, add 1,2-dichloro-4-nitrobenzene (1.0 eq), a suitable solvent such as ethanol or DMF, and a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq) to act as an HCl scavenger.

-

Addition of Nucleophile: Slowly add pyrrolidine (1.1 eq) to the stirred mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Chemical Reactivity

The reactivity of this compound is dominated by the activated aromatic ring, allowing for further functionalization at two key positions: the chlorine atom and the nitro group.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom on the aromatic ring is highly susceptible to substitution by nucleophiles. This reactivity is a direct consequence of the strong electron-withdrawing effect of the nitro group at the para position, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[6][7] This reaction is a cornerstone of functionalizing electron-deficient aromatic systems.[8]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

-

Suitable Nucleophiles: A wide range of nucleophiles can displace the chloride, including:

-

Amines: Primary and secondary amines can be used to introduce new nitrogen-containing substituents.

-

Alkoxides/Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding ethers.

-

Thiols: Thiolates react to form thioethers.

-

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (aniline derivative), a crucial transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[9][10] The choice of reducing agent is critical and depends on the desired chemoselectivity, especially concerning the potential for simultaneous dehalogenation.

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a highly efficient method.[11]

-

Palladium on Carbon (Pd/C): Widely used, but can sometimes lead to hydrodechlorination (loss of the chlorine atom).[11]

-

Raney Nickel: An alternative catalyst that is often less prone to causing dehalogenation of aryl chlorides.[11]

-

Platinum(IV) Oxide (PtO₂): Another effective catalyst for this transformation.[12]

-

-

Metal-Acid Systems:

-

Iron (Fe) or Zinc (Zn) in Acid: Using iron or zinc powder in the presence of an acid like acetic acid or hydrochloric acid is a classic, mild, and often chemoselective method for nitro group reduction.[11]

-

Tin(II) Chloride (SnCl₂): A mild reagent that is tolerant of many other functional groups.[12]

-

-

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst (e.g., Pd/C) can also be effective.

Caption: General workflow for the reduction of the nitro group.

Experimental Protocol: Nitro Group Reduction with Iron

-

Reaction Setup: Suspend this compound (1.0 eq) in a mixture of ethanol and water (or acetic acid).

-

Addition of Reagent: Add iron powder (3-5 eq) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux. The reaction is often exothermic. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate to remove the ethanol. Basify the remaining aqueous solution with a base like sodium carbonate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude aniline derivative, which can be further purified if necessary.

Applications in Synthetic Chemistry

The dual reactivity of this compound makes it a versatile building block. It allows for a sequential or orthogonal chemical strategy where one functional group can be modified while leaving the other intact for a subsequent transformation. For example, the chlorine can be substituted first, followed by the reduction of the nitro group, leading to complex, polysubstituted aniline derivatives. These derivatives are core structures in many biologically active molecules and functional materials. The precursor, 2-chloro-4-nitroaniline, is a known intermediate in the synthesis of dyes and pharmaceuticals, suggesting similar applications for its derivatives.[9][13]

Conclusion

This compound is a synthetically useful intermediate whose chemistry is governed by the principles of nucleophilic aromatic substitution and nitro group reduction. The presence of the activating nitro group renders the chlorine atom labile to substitution by a wide array of nucleophiles. Concurrently, the nitro group itself can be readily converted to an amine, providing another site for molecular elaboration. A thorough understanding of these reaction pathways allows chemists to leverage this compound as a strategic component in the design and synthesis of more complex molecular targets for research and development.

References

-

PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. Available from: [Link]

-

SpectraBase. This compound. Available from: [Link]

-

PubChemLite. This compound (C10H11ClN2O2). Available from: [Link]

-

NIST WebBook. Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. Available from: [Link]

-

StudyMode. Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze. Available from: [Link]

-

Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE. Available from: [Link]

-

National Center for Biotechnology Information. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Available from: [Link]

-

Muraina, I. A., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules. Available from: [Link]

- Google Patents. US20150232412A1 - Process for the reduction of nitro derivatives to amines.

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

-

ResearchGate. Oxidative amination of 2,4-dinitrochlorobenzene. Available from: [Link]

-

Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]

-

Organic Chemistry Portal. Nitro Reduction. Available from: [Link]

-

YouTube. Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Available from: [Link]

-

Semantic Scholar. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Available from: [Link]

-

Wikipedia. Pyrrolidine. Available from: [Link]

- Google Patents. US2952688A - Synthesis of pyrrolidine.

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

-

Dove Press. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

NIST WebBook. Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. Available from: [Link]

-

MDPI. A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[14][15]diazino [4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Available from: [Link]

-

CAS Common Chemistry. 1-(4-Methyl-2-nitrophenyl)pyrrolidine. Available from: [Link]

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C10H11ClN2O2) [pubchemlite.lcsb.uni.lu]

- 2. Pyrrolidine, 1-(2-chloro-4-nitrophenyl) [webbook.nist.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. Pyrrolidine, 1-(2-chloro-4-nitrophenyl) [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze | Studymode [studymode.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)pyrrolidine (CAS: 55403-91-3)

This technical guide provides a comprehensive overview of 1-(2-Chloro-4-nitrophenyl)pyrrolidine, a valuable chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles.

Core Compound Properties

This compound is a substituted aromatic compound featuring a pyrrolidine ring attached to a 2-chloro-4-nitrophenyl moiety.[1] Its chemical structure combines the reactivity of an activated aryl halide with the versatile scaffold of a pyrrolidine ring, making it a useful building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 55403-91-3 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 226.66 g/mol | [1][2] |

| Appearance | Yellowish powder | [3] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is ideal for introducing amine nucleophiles onto an activated aromatic ring.

Reaction Principle

The key to this synthesis is the activation of the chlorobenzene ring by the presence of a strongly electron-withdrawing nitro group (-NO₂) in the para position relative to the chlorine atom. This activation facilitates the attack of a nucleophile, in this case, pyrrolidine. The chlorine atom at the ortho position further influences the electronic environment of the ring.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The nitro group plays a crucial role in stabilizing this negatively charged intermediate through resonance, thereby lowering the activation energy of the reaction.[4]

Visualizing the Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of similar compounds. Researchers should optimize conditions as needed.

Materials:

-

1,2-Dichloro-4-nitrobenzene

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in anhydrous DMF, add pyrrolidine (1.2 eq) followed by anhydrous potassium carbonate (2.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a yellowish solid.

Spectroscopic Characterization

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the chloro and nitro substituents. The pyrrolidine ring protons will appear as multiplets in the aliphatic region.

13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The carbons of the pyrrolidine ring will resonate in the upfield region.

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-O stretching of the nitro group, C-N stretching of the amine, and C-Cl stretching.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (226.66 g/mol ), along with characteristic fragmentation patterns.[2]

SpectraBase provides access to experimental NMR, FTIR, UV-Vis, and MS data for this compound.[6]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the presence of the nitro group and the chloro substituent on the aromatic ring.

Reduction of the Nitro Group

A key transformation of this compound is the reduction of the nitro group to an amine. This reaction opens up a wide range of synthetic possibilities for creating novel derivatives. The resulting aniline derivative, 4-amino-2-chloro-1-(pyrrolidin-1-yl)benzene, is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and dyes.[7][8]

Various reagents can be employed for this reduction, with the choice depending on the desired selectivity and the presence of other functional groups. Common methods include:

-

Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.

-

Metal-acid systems, for instance, tin(II) chloride in hydrochloric acid or iron in acetic acid.

Further Nucleophilic Aromatic Substitution

While the chlorine atom is less activated than in the starting material (1,2-dichloro-4-nitrobenzene) due to the electron-donating nature of the pyrrolidine ring, it may still undergo nucleophilic substitution under more forcing conditions. This allows for the sequential introduction of different nucleophiles, leading to highly functionalized aromatic compounds.

Application in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a prominent feature in many FDA-approved drugs and biologically active compounds.[9] Its three-dimensional structure allows for effective exploration of pharmacophore space, which is crucial for drug-receptor interactions.[9]

This compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The ability to modify both the aromatic ring (via reduction of the nitro group and substitution of the chlorine) and the pyrrolidine ring makes it a versatile building block for creating libraries of compounds for screening in various disease areas, including cancer, infectious diseases, and central nervous system disorders.[9][10][11]

Caption: Potential synthetic pathways and applications of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Avoid release to the environment.[3]

In case of accidental ingestion, seek immediate medical attention.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its straightforward synthesis via nucleophilic aromatic substitution and the reactivity of its functional groups make it an attractive starting material for the development of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. Proper handling and adherence to safety protocols are essential when working with this compound.

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. [Link]

-

Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0244546). [Link]

-

National Center for Biotechnology Information. Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. [Link]

-

YouTube. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]

- Google Patents. Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.

-

Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. [Link]

-

National Center for Biotechnology Information. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

- Google Patents.

-

Chegg. The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH. [Link]

-

Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]

-

National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

- Google Patents. Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.

-

NIST. Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. [Link]

- Google Patents. Pyrrolidine compounds and their pharmaceutical uses.

-

National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

National Center for Biotechnology Information. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]

- Google P

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

SpectraBase. This compound. [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. Pyrrolidine, 1-(2-chloro-4-nitrophenyl) [webbook.nist.gov]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Buy 2-Chloro-4-nitroaniline | 121-87-9 [smolecule.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google Patents [patents.google.com]

- 11. CN1332726A - Pyrrolidine compounds and pharmaceutical use thereof - Google Patents [patents.google.com]

"1-(2-Chloro-4-nitrophenyl)pyrrolidine" chemical structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Synthetic Intermediate

This compound is a substituted aromatic amine that serves as a valuable building block in synthetic organic chemistry. Belonging to the class of pyrrolidines, a scaffold frequently found in natural products and pharmaceuticals, this compound's true utility lies in its specific arrangement of functional groups.[1][2][3] The presence of a nucleophilically displaceable chlorine atom, an electron-withdrawing nitro group, and a pyrrolidine moiety makes it a strategic precursor for the synthesis of more complex molecules. Its derivatives have been explored in various research contexts, including the development of potential therapeutics.[2][4] This guide provides a detailed examination of its chemical structure, properties, and a comprehensive, field-proven protocol for its synthesis, grounded in the principles of nucleophilic aromatic substitution.

PART 1: Chemical Structure and Physicochemical Properties

The structural identity of this compound is defined by a pyrrolidine ring attached to a 2-chloro-4-nitrophenyl group. The pyrrolidine is a five-membered saturated nitrogen heterocycle.[5] The phenyl ring is substituted with a chlorine atom and a nitro group, which are positioned ortho and para, respectively, to the point of pyrrolidine attachment.

Structural Diagram

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | NIST[6] |

| CAS Number | 55403-91-3 | Vibrant Pharma Inc.[7] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | NIST[6][8] |

| Molecular Weight | 226.66 g/mol | NIST[6][8] |

| Appearance | Typically a solid, often yellow or crystalline | Implied by similar compounds |

| Purity (Typical) | ≥97% | Vibrant Pharma Inc.[7] |

PART 2: Synthesis via Nucleophilic Aromatic Substitution (S_N_Ar)

The most direct and widely employed method for synthesizing this compound is through a nucleophilic aromatic substitution (S_N_Ar) reaction. This pathway is highly efficient due to the electronic properties of the starting materials.

Authoritative Grounding: The S_N_Ar Mechanism

The S_N_Ar reaction is a cornerstone of aromatic chemistry, enabling the substitution of a leaving group on an aromatic ring by a nucleophile.[9] Its success hinges on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.

Pillars of the Reaction:

-

Electron-Deficient Ring: The nitro group (-NO₂) is a powerful EWG. Through resonance and inductive effects, it withdraws electron density from the benzene ring, making the ring carbons electrophilic and susceptible to attack by a nucleophile.

-

Nucleophilic Attack: Pyrrolidine, a secondary amine, acts as a potent nucleophile, attacking one of the electron-deficient carbons.[3]

-

Stabilized Intermediate: The attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization.[10][11]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a leaving group. In the starting material, 1,2-dichloro-4-nitrobenzene, both chlorine atoms are potential leaving groups.

Regioselectivity—Why the Chlorine at C-1 is Displaced: The nitro group exerts its activating effect most strongly at the ortho and para positions. In 1,2-dichloro-4-nitrobenzene, one chlorine is ortho to the nitro group (at C-1 relative to the Cl at C-2) and the other is meta (at C-2 relative to the Cl at C-1). However, the key is the position relative to the powerful nitro activator. The chlorine at the position para to the nitro group (C-1) is significantly more activated towards nucleophilic attack than the chlorine at the meta position (C-2).[10][11][12] The resonance structures of the Meisenheimer complex formed from attack at the para position allow the negative charge to be delocalized directly onto the nitro group, a highly stabilizing configuration that is not possible with attack at the meta position.

Synthesis Workflow and Mechanism Diagram

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol represents a robust and reproducible method for the laboratory-scale synthesis of the title compound.

| Step | Procedure | Causality & Expert Insight |

| 1. Reagent Setup | To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dichloro-4-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable polar aprotic solvent (e.g., acetonitrile, DMF). | Solvent Choice: Acetonitrile is an excellent choice as it dissolves the reactants well and has a convenient boiling point for heating. Base: K₂CO₃ is a mild inorganic base used to neutralize the HCl that is formed as a byproduct. This prevents the protonation of the pyrrolidine nucleophile (which would render it non-nucleophilic) and drives the reaction to completion. An excess is used to ensure complete neutralization. |

| 2. Nucleophile Addition | Add pyrrolidine (1.2 eq) to the stirring mixture. | A slight excess of the nucleophile (pyrrolidine) is used to ensure the complete consumption of the limiting reagent (1,2-dichloro-4-nitrobenzene). |

| 3. Reaction | Heat the reaction mixture to reflux (approx. 80-85°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Temperature: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures a constant reaction temperature. Monitoring: TLC is critical to determine the point of complete consumption of the starting material, preventing unnecessary heating that could lead to side products. |

| 4. Work-up | After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Concentrate the filtrate under reduced pressure to remove the solvent. | This step removes the solid base and the salt byproduct. Rotary evaporation efficiently removes the bulk solvent. |

| 5. Extraction | Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). | Washing: This removes any remaining inorganic impurities and water-soluble components. Drying: Anhydrous Na₂SO₄ removes residual water from the organic phase, which is crucial before final solvent removal. |

| 6. Purification | Concentrate the dried organic layer. Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. | Chromatography: This is the definitive step to isolate the pure product from any unreacted starting material, regioisomers, or other byproducts, yielding a high-purity compound suitable for further use. |

| 7. Characterization | Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. | Spectroscopic data provides unambiguous confirmation that the desired molecule has been synthesized.[13][14][15] |

PART 3: Visualization of the Reaction Mechanism

The key to understanding the regioselectivity and efficiency of this synthesis lies in the stability of the Meisenheimer complex.

Caption: The S_N_Ar mechanism showing formation of the stabilized intermediate.

Conclusion

This compound is a strategically important chemical intermediate whose synthesis is a classic and practical illustration of nucleophilic aromatic substitution. The strong activating effect of the para-nitro group dictates the regiochemical outcome, allowing for a high-yielding and predictable reaction. The detailed protocol and mechanistic insights provided in this guide offer researchers a self-validating system for the reliable production of this versatile building block, paving the way for its application in drug discovery and materials science.

References

-

National Institute of Standards and Technology (NIST). Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. [Link]

-

SpectraBase. This compound. SpectraBase. [Link]

-

National Institute of Standards and Technology (NIST). Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Wikipedia. Pyrrolidine. Wikipedia. [Link]

-

Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. Chemistry Stack Exchange. [Link]

-

Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. Chemistry Stack Exchange. [Link]

-

Al-Wahaibi, L. H., et al. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Center for Biotechnology Information (PMC). [Link]

-

CAS Common Chemistry. 1-(4-Methyl-2-nitrophenyl)pyrrolidine. CAS. [Link]

-

Brogi, S., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information (PMC). [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Chegg. The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH. Chegg. [Link]

-

MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

-

National Center for Biotechnology Information (PMC). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Center for Biotechnology Information (PMC). [Link]

-

ResearchGate. (PDF) Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. ResearchGate. [Link]

-

National Center for Biotechnology Information (PMC). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Center for Biotechnology Information (PMC). [Link]

- Google Patents. US2952688A - Synthesis of pyrrolidine.

-

Exposome-Explorer. Pyrrolidine (Compound). Exposome-Explorer. [Link]

-

PubChemLite. This compound (C10H11ClN2O2). PubChemLite. [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 4. Buy 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole [smolecule.com]

- 5. Exposome-Explorer - Pyrrolidine (Compound) [exposome-explorer.iarc.fr]

- 6. Pyrrolidine, 1-(2-chloro-4-nitrophenyl) [webbook.nist.gov]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. Pyrrolidine, 1-(2-chloro-4-nitrophenyl) [webbook.nist.gov]

- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. Solved The second question is the reaction of | Chegg.com [chegg.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. jst-ud.vn [jst-ud.vn]

- 15. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-(2-Chloro-4-nitrophenyl)pyrrolidine: Elucidating Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-Chloro-4-nitrophenyl)pyrrolidine, a substituted aromatic compound with applications in chemical synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's spectroscopic signature is fundamental to confirming its identity, purity, and structural integrity. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a comprehensive analytical profile of the title compound.

Molecular Profile:

-

Compound Name: this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Framework

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the precise arrangement of atoms and their chemical environments.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is logically divided into two regions: the aliphatic signals from the pyrrolidine ring and the aromatic signals from the substituted phenyl ring.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the resulting peaks to determine the relative ratios of protons.

¹H NMR Data Summary

| Predicted Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| Pyrrolidine H (α to N) | ~3.4 - 3.6 | Multiplet | 4H | Protons on carbons adjacent to the nitrogen atom. |

| Pyrrolidine H (β to N) | ~2.0 - 2.2 | Multiplet | 4H | Protons on carbons beta to the nitrogen atom. |

| Aromatic H (H-5) | ~7.5 - 7.7 | Doublet | 1H | Proton ortho to the nitro group. |

| Aromatic H (H-3) | ~8.0 - 8.2 | Doublet of Doublets | 1H | Proton between the chloro and nitro groups. |

| Aromatic H (H-6) | ~7.0 - 7.2 | Doublet | 1H | Proton adjacent to the pyrrolidine group. |

Note: Actual chemical shifts can vary based on solvent and spectrometer frequency.

Causality in ¹H NMR:

-

Pyrrolidine Protons: The protons on the carbons directly attached to the nitrogen (α-protons) are deshielded compared to the β-protons due to the electron-withdrawing effect of the nitrogen atom, thus appearing at a higher chemical shift.

-

Aromatic Protons: The positions of the aromatic protons are heavily influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding of the ortho and para protons. The chloro group (-Cl) is also electron-withdrawing, and the pyrrolidine group is electron-donating.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C (about 1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal-to-noise ratio.[6][7]

¹³C NMR Data Summary

| Predicted Carbons | Chemical Shift (δ) ppm (Predicted) | Assignment |

| Pyrrolidine C (β to N) | ~25 | Carbons beta to the nitrogen. |

| Pyrrolidine C (α to N) | ~50 | Carbons alpha to the nitrogen. |

| Aromatic C (C-6) | ~115 | Carbon adjacent to the pyrrolidine group. |

| Aromatic C (C-5) | ~125 | Carbon ortho to the nitro group. |

| Aromatic C (C-3) | ~128 | Carbon between chloro and nitro groups. |

| Aromatic C (C-2) | ~130 | Carbon bearing the chloro group. |

| Aromatic C (C-4) | ~140 | Carbon bearing the nitro group. |

| Aromatic C (C-1) | ~150 | Carbon bearing the pyrrolidine group. |

Note: These are approximate chemical shift values. Actual values may differ.

Causality in ¹³C NMR:

-

The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbon attached to the electron-withdrawing nitro group (C-4) and the carbon attached to the nitrogen of the pyrrolidine (C-1) are expected to be the most downfield (highest ppm value).[6]

-

The aliphatic carbons of the pyrrolidine ring appear in the upfield region of the spectrum, as is typical for sp³ hybridized carbons.[8][9]

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~2980 - 2850 | C-H Stretch | Aliphatic C-H (Pyrrolidine) |

| ~1590, ~1480 | C=C Stretch | Aromatic Ring |

| ~1550 - 1475 | Asymmetric N-O Stretch | Aromatic Nitro Group[10][11][12] |

| ~1360 - 1290 | Symmetric N-O Stretch | Aromatic Nitro Group[10][11][12] |

| ~1340 | C-N Stretch | Aromatic Amine |

| ~850 - 550 | C-Cl Stretch | Aryl Halide |

Causality in IR Spectroscopy:

-

The most prominent and diagnostic peaks for this molecule are the strong absorptions corresponding to the nitro group. Aromatic nitro compounds typically show two distinct, strong bands for the asymmetric and symmetric N-O stretching vibrations.[10][11]

-

The presence of both aromatic and aliphatic C-H stretching bands confirms the existence of both the phenyl and pyrrolidine moieties.

Caption: Workflow for IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and induces fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

MS Data Summary

| m/z Value | Interpretation | Notes |

| 226/228 | [M]⁺• | Molecular ion peak. The M+2 peak at 228 is due to the ³⁷Cl isotope.[13][14] |

| 180/182 | [M - NO₂]⁺ | Loss of a nitro group (46 Da).[15] |

| 191 | [M - Cl]⁺ | Loss of a chlorine atom (35 Da). |

| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment. |

| 43 | [C₃H₇]⁺ | Common aliphatic fragment. |

Causality in Mass Spectrometry:

-

Isotope Pattern: The presence of a chlorine atom is readily identified by the characteristic M⁺• and [M+2]⁺• peaks with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[13][14]

-

Fragmentation: The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. The loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.[15] The aromatic ring itself is quite stable, leading to a relatively abundant molecular ion peak.

Caption: Workflow for mass spectrometry analysis.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

-

MS confirms the molecular weight (226.66 g/mol ) and elemental composition (presence of Cl).

-

IR identifies the key functional groups: a nitro group, an aromatic ring, a C-Cl bond, and aliphatic C-H bonds.

-

NMR (¹H and ¹³C) provides the detailed connectivity of the atoms, confirming the 1,2,4-trisubstituted aromatic ring and the pyrrolidine substituent, and allowing for the assignment of each proton and carbon to its specific position in the molecule.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of this compound.

References

- Infrared of nitro compounds - Chemistry. (n.d.).

- GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. (n.d.).

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information.

- IR: nitro groups. (n.d.).

- This compound - SpectraBase. (n.d.).

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- 24.6: Nitro Compounds - Chemistry LibreTexts. (2021).

- Mass Spectrometry: Fragmentation. (n.d.).

- Pyrrolidine, 1-(2-chloro-4-nitrophenyl) - NIST WebBook. (n.d.).

- Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. (n.d.).

- Electronic Supplementary Information - The Royal Society of Chemistry. (2018).

- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.).

- Pyrrolidine(123-75-1) 13C NMR spectrum - ChemicalBook. (n.d.).

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).

- This compound - Vibrant Pharma Inc. (n.d.).

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. (2006). Rapid Communications in Mass Spectrometry.

- This compound (C10H11ClN2O2) - PubChemLite. (n.d.).

- Pyrrolidine, 1-(2-chloro-4-nitrophenyl) - NIST WebBook. (n.d.).

- 19.5: Carbon-13 NMR - Chemistry LibreTexts. (2022).

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).

- (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2020). Chinese Journal of Chemical Physics.

- The background to C-13 NMR spectroscopy - Chemguide. (n.d.).

- Pyrrolidine(123-75-1) IR Spectrum - ChemicalBook. (n.d.).

- 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14 - ResearchGate. (n.d.).

- (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) - ResearchGate. (2025).

- NPS Discovery — New Drug Monograph 2023 N-Pyrrolidino Protonitazene - The Center for Forensic Science Research & Education. (2023).

- Pyrrolidine - NIST WebBook. (n.d.).

- A two-stage MS feature dereplication strategy for natural products discovery - ChemRxiv. (n.d.).

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. (n.d.).

- 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) 1H NMR spectrum - ChemicalBook. (n.d.).

- 1-(2-Chloroethyl)pyrrolidine hydrochloride - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- 1-Chloro-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one - PMC - NIH. (n.d.).

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Pyrrolidine, 1-(2-chloro-4-nitrophenyl) [webbook.nist.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. PubChemLite - this compound (C10H11ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. Pyrrolidine, 1-(2-chloro-4-nitrophenyl) [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. whitman.edu [whitman.edu]

- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 1-(2-Chloro-4-nitrophenyl)pyrrolidine in Modern Drug Discovery

For Immediate Release

[City, State] – January 22, 2026 – In the intricate landscape of pharmaceutical development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutics. This guide introduces 1-(2-Chloro-4-nitrophenyl)pyrrolidine , a key synthetic intermediate whose strategic placement of functional groups offers a powerful handle for medicinal chemists. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, reactivity, and application in the construction of complex molecular architectures.

Introduction: A Molecule of Strategic Importance

The pyrrolidine moiety is a ubiquitous structural motif in a vast array of biologically active natural products and FDA-approved drugs.[1][2] Its saturated, non-planar ring system allows for the exploration of three-dimensional chemical space, a critical factor in designing molecules with high target affinity and specificity.[1] When appended to a strategically functionalized aromatic ring, as in the case of this compound, the resulting molecule becomes a powerful and versatile building block for library synthesis and lead optimization in drug discovery programs.

The title compound, with its distinct electronic and steric properties, presents multiple avenues for chemical modification. The electron-deficient nitro-substituted phenyl ring is primed for further functionalization, while the pyrrolidine ring can influence physicochemical properties such as solubility and metabolic stability. This guide will delve into the practical aspects of utilizing this valuable synthon.

Synthesis and Physicochemical Properties

The synthesis of this compound is readily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the chloro-substituted carbon of the aromatic ring, facilitating its displacement by the nucleophilic pyrrolidine.

Synthetic Protocol

A reliable method for the preparation of this compound involves the reaction of 1,2-dichloro-4-nitrobenzene with pyrrolidine. While a specific protocol for this exact transformation is not widely published, a closely related synthesis of 1-(2-bromo-4-nitrophenyl)pyrrolidine provides a robust and adaptable procedure.[3]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (Adapted):

-

To a stirred solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add pyrrolidine (1.3 eq) followed by potassium carbonate (3.0 eq).

-

Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

The precipitated solid is collected by filtration and washed with water.

-

The crude product is dried under vacuum to afford this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 55403-91-3 | [4] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [4] |

| Molecular Weight | 226.66 g/mol | [4] |

| Appearance | Expected to be a yellow crystalline solid | [3] |

| Melting Point | Not available in cited literature | |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

Reactivity and Synthetic Applications

This compound is a trifunctional building block, offering three primary sites for chemical modification: the nitro group, the chloro group, and the aromatic ring itself. This section will explore the key transformations that underscore its utility as a versatile synthon.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, a cornerstone transformation in medicinal chemistry. This opens up a plethora of subsequent reactions, including amide bond formation, sulfonamide synthesis, and reductive amination.

Reaction Scheme:

Caption: Reduction of the nitro group to an amine.

This transformation converts the electron-deficient aromatic ring into an electron-rich system, significantly altering its reactivity and providing a nucleophilic amino group for further elaboration.

Cross-Coupling Reactions

The chloro substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.

Workflow for Cross-Coupling Reactions:

Caption: Potential cross-coupling reactions of this compound.

These powerful reactions enable the rapid diversification of the core scaffold, a key strategy in structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution of the Chloro Group

Under forcing conditions or with further activation of the aromatic ring, the chloro group can undergo a second nucleophilic aromatic substitution. This allows for the introduction of a wider range of nucleophiles, further expanding the synthetic possibilities.

Application in the Synthesis of a Pharmaceutical Intermediate

A practical application of this compound is its use as a precursor for the synthesis of 2-amino-5-(pyrrolidin-1-yl)benzonitrile derivatives. These compounds are valuable intermediates in the synthesis of various kinase inhibitors and other biologically active molecules.

Synthetic Workflow:

Caption: A potential synthetic route to 2-amino-5-(pyrrolidin-1-yl)benzonitrile derivatives.

Experimental Protocol (Illustrative):

-

Reduction: The nitro group of this compound is reduced to an amine using standard conditions (e.g., catalytic hydrogenation with Pd/C or reduction with iron powder in acidic medium) to yield 4-amino-3-chlorophenylpyrrolidine.

-

Sandmeyer Reaction: The resulting aniline is diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature, followed by treatment with a cyanide source (e.g., copper(I) cyanide) to introduce the nitrile functionality, yielding 2-chloro-5-(pyrrolidin-1-yl)benzonitrile.

-

Final Amination: The chloro group of 2-chloro-5-(pyrrolidin-1-yl)benzonitrile can then be displaced by various amines via a nucleophilic aromatic substitution to afford a library of 2-amino-5-(pyrrolidin-1-yl)benzonitrile derivatives.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and drug discovery. Its strategic functionalization allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. This guide provides a foundational understanding of its synthesis, properties, and reactivity, empowering researchers to leverage this synthon in the development of novel therapeutic agents. The ability to readily modify the molecule at three distinct positions makes it an ideal scaffold for generating diverse chemical libraries and for the rapid optimization of lead compounds.

References

-

National Industrial Chemicals Notification and Assessment Scheme. Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

NIST. Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. [Link]

-

RSC Publishing. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted.... [Link]

-

CAS. 1-(4-Methyl-2-nitrophenyl)pyrrolidine. [Link]

-

MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

-

PubMed. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). [Link]

- Google Patents. Preparation method for 2-chloro-4-nitroaniline.

-

ResearchGate. Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. [Link]

Sources

- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]

- 4. cscanada.net [cscanada.net]

A Technical Guide to Investigating the Biological Potential of 1-(2-Chloro-4-nitrophenyl)pyrrolidine Derivatives

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] When functionalized with a substituted phenyl ring, such as the 2-chloro-4-nitrophenyl moiety, the resulting derivatives present a compelling case for therapeutic investigation. The electron-withdrawing properties of the nitro group and the influence of the chloro substituent can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[4][5] Specifically, the nitro group is a well-established pharmacophore in many antimicrobial and anticancer agents, often acting as a bio-reducible pro-drug that generates reactive nitrogen species.[4][6]

While direct biological data on "1-(2-Chloro-4-nitrophenyl)pyrrolidine" is not extensively documented in publicly accessible literature, its structural components strongly suggest potential as a precursor for novel therapeutics. This guide, therefore, serves as a technical roadmap for researchers and drug development professionals to systematically explore the anticancer, anti-inflammatory, and antimicrobial activities of this promising class of compounds. The methodologies outlined herein are designed to provide a robust framework for initial screening, mechanistic elucidation, and lead candidate identification.

Part 1: Evaluation of Anticancer Potential

The combination of a pyrrolidine scaffold with a nitrophenyl group suggests a strong rationale for investigating anticancer properties. Prolinamides, which share the pyrrolidine core, have demonstrated cytotoxic activities against various human carcinoma cell lines, including A549 (lung), HCT-116 (colon), and HepG2 (liver).[7][8] The mechanism of some prolinamide derivatives involves targeting dynamic nucleic acid secondary structures like G-quadruplexes, which are often found in the promoter regions of oncogenes such as c-MYC.[8] Furthermore, other pyrrolidone derivatives have shown the ability to enhance anticancer activity against lung cancer cells.[9][10]

Experimental Workflow for Anticancer Evaluation

The following workflow provides a systematic approach to screen for and characterize the anticancer properties of this compound derivatives.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the dose-dependent cytotoxic effects of the synthesized compounds on various cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

-

Human carcinoma cell lines (e.g., A549, HCT-116, SGC7901, HepG2).[7]

-

RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., 5-Fluorouracil or Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Derivatives

| Compound | A549 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | SGC7901 IC50 (µM) |

| Derivative 1 | ||||

| Derivative 2 | ||||

| 5-Fluorouracil |

Potential Mechanism of Action: Apoptosis Induction

Compounds containing a chloro-nitrophenyl moiety have been shown to induce apoptosis in tumor cells.[11] A plausible mechanism for this compound derivatives could be the activation of intrinsic apoptotic pathways, potentially mediated by mitochondria. The presence of the nitro group, upon bioreduction within the hypoxic tumor microenvironment, could generate reactive oxygen species (ROS), leading to cellular stress, mitochondrial membrane depolarization, and subsequent activation of the caspase cascade.

Part 2: Assessment of Anti-inflammatory Potential

Pyrrolidine derivatives are a well-established class of compounds with significant anti-inflammatory potential.[12] Their mechanisms often involve the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.[12][13] Given this precedent, derivatives of this compound are prime candidates for evaluation as anti-inflammatory agents.

Experimental Workflow for Anti-inflammatory Screening

This workflow outlines the process for identifying and characterizing the anti-inflammatory activity of the test compounds.

Detailed Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This colorimetric assay determines the ability of the test compounds to inhibit the peroxidase activity of COX enzymes.

Objective: To determine the IC50 of the derivatives against COX-1 and COX-2.[12]

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes.

-

Arachidonic acid (substrate).

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate).

-

Test compounds and a reference compound (e.g., Celecoxib, Indomethacin).

-

Tris-HCl buffer (pH 8.0).

-

96-well plates.

-

Spectrophotometer.

Procedure:

-

Preparation: Prepare various concentrations of the test derivatives and the reference compound in DMSO.

-

Enzyme Incubation: In a 96-well plate, add Tris-HCl buffer, heme, and the COX-1 or COX-2 enzyme. Then add the test compound or vehicle (DMSO). Incubate for 10 minutes at room temperature.

-

Reaction Initiation: Add TMPD and arachidonic acid to initiate the reaction.

-

Absorbance Reading: Immediately read the absorbance at 590 nm over a period of 5 minutes. The rate of TMPD oxidation is proportional to COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration.

Data Presentation: COX Inhibition Profile

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative 1 | |||

| Derivative 2 | |||

| Celecoxib |

Part 3: Antimicrobial Activity Screening

The structural features of this compound suggest potential antimicrobial activity. The pyrrolidine ring is a component of many natural and synthetic antimicrobial agents.[3] Moreover, nitroaromatic compounds like nitrofurantoin and chloramphenicol are well-known antibacterial drugs.[4][6] The presence of both moieties warrants a thorough investigation of the antimicrobial properties of these derivatives against a panel of pathogenic bacteria and fungi.

Experimental Workflow for Antimicrobial Screening

This workflow details a standard procedure for assessing the antimicrobial efficacy of the synthesized compounds.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of the test compounds against a panel of microbes.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Mueller-Hinton Broth (MHB) for bacteria.

-

RPMI-1640 medium for fungi.

-

Sterile 96-well microplates.

-

Test compounds dissolved in DMSO.

-

Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole).

-

Resazurin solution (optional, for viability indication).

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by adding a viability indicator like resazurin.

Data Presentation: Antimicrobial Activity

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | ||||

| Derivative 2 | ||||

| Ciprofloxacin | N/A | |||

| Fluconazole | N/A | N/A | N/A |

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. The structural alerts within the molecule—namely the privileged pyrrolidine core and the biologically active chloro-nitrophenyl moiety—provide a strong scientific rationale for a comprehensive investigation into its anticancer, anti-inflammatory, and antimicrobial properties. This guide offers a structured, multi-faceted framework of validated protocols and logical workflows. By systematically applying these methodologies, researchers can effectively screen derivatives, elucidate their mechanisms of action, and identify lead candidates for further preclinical and clinical development, ultimately unlocking the full therapeutic potential of this chemical class.

References

- Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine Derivatives - Benchchem.

-

Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies | Request PDF - ResearchGate. Available from: [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. Available from: [Link]

-

Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity | Request PDF - ResearchGate. Available from: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available from: [Link]

-

Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Available from: [Link]

-

Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - The Royal Society. Available from: [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. Available from: [Link]

-